1-(3,4-Diethoxyphenyl)ethanamine
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Overview
Description
1-(3,4-Diethoxyphenyl)ethanamine is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a derivative of phenethylamine, characterized by the presence of two ethoxy groups attached to the benzene ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Diethoxyphenyl)ethanamine typically involves the alkylation of 3,4-diethoxybenzaldehyde followed by reductive amination. One common method includes the following steps:
Alkylation: 3,4-Diethoxybenzaldehyde is reacted with an alkyl halide in the presence of a base to form the corresponding alkylated product.
Reductive Amination: The alkylated product is then subjected to reductive amination using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Diethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in substituted phenethylamines.
Scientific Research Applications
1-(3,4-Diethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of various chemical intermediates and fine chemicals
Mechanism of Action
The exact mechanism of action of 1-(3,4-Diethoxyphenyl)ethanamine is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction may involve binding to serotonin or dopamine receptors, influencing mood and behavior .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of ethoxy groups.
1-(3,4-Dimethoxyphenyl)ethanamine: Similar in structure but with methoxy groups.
Uniqueness: 1-(3,4-Diethoxyphenyl)ethanamine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its lipophilicity, potentially affecting its ability to cross biological membranes and interact with target receptors .
Properties
IUPAC Name |
1-(3,4-diethoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9H,4-5,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUSXEBIIDKQFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)N)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387814 |
Source
|
Record name | 1-(3,4-diethoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105321-50-4 |
Source
|
Record name | 3,4-Diethoxy-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105321-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-diethoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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